Thymidine-A,A,A,6-D4

Vue d'ensemble

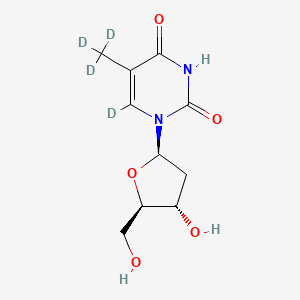

Description

Thymidine-d4 est une forme deutérée de la thymidine, un nucléoside pyrimidique composé d'un sucre désoxyribose et d'une base thymine. Ce composé est souvent utilisé comme standard interne pour la quantification de la thymidine par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Thymidine-d4 est particulièrement précieux dans la recherche en raison de sa stabilité et de sa capacité à être incorporé dans l'ADN, ce qui en fait un outil utile dans diverses études scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Thymidine-d4 est synthétisé par deutération de la thymidine. Le procédé implique le remplacement des atomes d'hydrogène dans la molécule de thymidine par des atomes de deutérium. Cela peut être réalisé par diverses réactions chimiques, y compris l'hydrogénation catalytique en présence de gaz deutérium. Les conditions réactionnelles impliquent généralement l'utilisation d'une source de deutérium, d'un catalyseur et de paramètres spécifiques de température et de pression pour garantir l'incorporation efficace du deutérium dans la molécule de thymidine .

Méthodes de production industrielle

La production industrielle de thymidine-d4 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé implique l'utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés pour obtenir des rendements et une pureté élevés. La production est réalisée dans des environnements contrôlés afin de garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Thymidine-d4 subit diverses réactions chimiques, notamment :

Oxydation : Thymidine-d4 peut être oxydé pour former de la thymine et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir thymidine-d4 en ses dérivés désoxyribose correspondants.

Substitution : Thymidine-d4 peut subir des réactions de substitution où les atomes de deutérium sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures, des pressions et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés du désoxyribose, la thymine et divers composés de thymidine substitués. Ces produits sont souvent utilisés dans des recherches et des applications ultérieures en biochimie et en biologie moléculaire .

Applications de la recherche scientifique

Thymidine-d4 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification de la thymidine et des composés connexes.

Biologie : Incorporé à l'ADN pour étudier les mécanismes de synthèse, de réplication et de réparation de l'ADN.

Médecine : Utilisé dans le développement de médicaments antiviraux et comme marqueur dans les essais de prolifération cellulaire.

Industrie : Utilisé dans la production de nucléotides marqués pour diverses analyses biochimiques et recherches

Mécanisme d'action

Thymidine-d4 exerce ses effets en étant incorporé à l'ADN pendant la phase de synthèse. Les atomes de deutérium dans thymidine-d4 remplacent les atomes d'hydrogène dans la molécule d'ADN, permettant aux chercheurs de suivre et de quantifier la synthèse et la réplication de l'ADN. Les cibles moléculaires de thymidine-d4 comprennent la thymidine kinase et d'autres enzymes impliquées dans la synthèse de l'ADN. Les voies impliquées dans son mécanisme d'action comprennent les voies de réplication et de réparation de l'ADN .

Applications De Recherche Scientifique

Thymidine-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of thymidine and related compounds.

Biology: Incorporated into DNA to study DNA synthesis, replication, and repair mechanisms.

Medicine: Used in the development of antiviral drugs and as a marker in cell proliferation assays.

Industry: Employed in the production of labeled nucleotides for various biochemical assays and research

Mécanisme D'action

Thymidine-d4 exerts its effects by being incorporated into DNA during the synthesis phase. The deuterium atoms in thymidine-d4 replace the hydrogen atoms in the DNA molecule, allowing researchers to track and quantify DNA synthesis and replication. The molecular targets of thymidine-d4 include thymidine kinase and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action include the DNA replication and repair pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Thymidine : La forme non deutérée de la thymidine, couramment utilisée dans les études de synthèse de l'ADN.

5-Bromo-2'-désoxyuridine (BrdU) : Un analogue de la thymidine utilisé pour marquer les cellules proliférantes in vivo.

5-Éthynyl-2'-désoxyuridine (EdU) : Un autre analogue de la thymidine utilisé pour le marquage et l'imagerie de l'ADN dans les cellules

Unicité de thymidine-d4

Thymidine-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet une quantification précise en spectrométrie de masse. Contrairement à d'autres analogues de la thymidine, thymidine-d4 n'interfère pas avec la synthèse de l'ADN et peut être utilisé comme standard interne fiable dans diverses analyses biochimiques .

Activité Biologique

Thymidine-A,A,A,6-D4, a deuterated analogue of thymidine, is widely recognized for its role in DNA synthesis and cellular metabolism. Its unique isotopic labeling allows for detailed tracking in biological systems, making it a valuable tool in biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific studies.

Target Enzymes

this compound primarily interacts with several key enzymes involved in nucleotide metabolism:

- Thymidylate Kinase (TK) : Catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP).

- Thymidine Kinase 2 (TK2) : A mitochondrial enzyme that phosphorylates deoxythymidine to dTMP.

- Uridine Phosphorylase : Involved in the salvage pathway for nucleotides.

- Nucleoside-specific Channel-forming Protein (tsx) : Facilitates nucleoside transport across cell membranes.

These interactions are crucial for its incorporation into DNA during replication and repair processes.

Mode of Action

this compound acts as a substrate for these enzymes, leading to its phosphorylation and subsequent integration into newly synthesized DNA. This incorporation not only influences the stability of the DNA structure but also impacts gene expression and cellular signaling pathways essential for cell proliferation and survival.

Biochemical Pathways

This compound plays a significant role in the pyrimidine salvage pathway , which is vital for synthesizing nucleotides necessary for DNA replication. The compound's activation through phosphorylation allows it to participate effectively in these biochemical reactions.

Cellular Effects

Impact on DNA Synthesis

Research indicates that this compound significantly influences DNA synthesis rates. It can be incorporated into DNA strands during replication, allowing scientists to track cellular proliferation through isotopic labeling techniques. This property is particularly useful in studies assessing cell cycle dynamics and metabolic activity .

Gene Expression and Cellular Signaling

The presence of this compound affects gene expression by ensuring an adequate supply of nucleotides for DNA synthesis. Furthermore, it plays a role in various signaling pathways that regulate cellular metabolism and function.

Applications in Research

This compound is utilized in various research contexts:

- Cell Proliferation Studies : By incorporating this compound into DNA, researchers can measure proliferation rates in different cell types under various conditions.

- Metabolic Tracing : The isotopic label allows for tracking thymidine metabolism within cells and organisms, providing insights into nucleotide transport and utilization.

- Therapeutic Research : Its ability to inhibit viral DNA synthesis positions this compound as a potential candidate in antiviral therapies.

Case Study 1: Antiviral Activity

In a study examining the effects of this compound on viral infections, researchers found that its incorporation into viral genomes inhibited replication. This property was attributed to its competition with natural thymidine during viral DNA synthesis, demonstrating its potential as an antiviral agent.

Case Study 2: Cancer Research

This compound has been employed in cancer research to assess tumor cell proliferation. By measuring the incorporation rates of this compound into DNA of cancer cells treated with various chemotherapeutics, researchers could evaluate treatment efficacy and cellular response mechanisms .

Propriétés

IUPAC Name |

6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BTDYSWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.